molecular formula C10H9ClO2 B1599811 4-Allyloxybenzoyl chloride CAS No. 36844-51-6

4-Allyloxybenzoyl chloride

Cat. No.: B1599811
CAS No.: 36844-51-6
M. Wt: 196.63 g/mol
InChI Key: WYMVIVUKHYHNBN-UHFFFAOYSA-N
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Description

4-Allyloxybenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of an allyloxy group attached to the benzoyl chloride moiety. This compound is versatile and has been utilized in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

This compound is a synthetic reagent used in the production of various chemical compounds

Mode of Action

4-Allyloxybenzoyl chloride, as a synthetic reagent, likely interacts with its targets through chemical reactions. It may act as an acylating agent, reacting with nucleophiles to form esters or amides . The exact mode of action would depend on the specific reaction conditions and the nature of the target molecule.

Result of Action

The result of this compound’s action is the formation of new chemical compounds through its reactions with target molecules . The exact products depend on the nature of the target molecules and the reaction conditions.

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, its reactivity can be affected by the presence of bases or nucleophiles. Its stability may also be influenced by factors like temperature and exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allyloxybenzoyl chloride can be synthesized from 4-allyloxybenzoic acid. One common method involves the reaction of 4-allyloxybenzoic acid with thionyl chloride. The reaction is typically carried out at temperatures ranging from 20°C to 55°C for about 7 hours . The reaction can be represented as follows:

4-Allyloxybenzoic acid+Thionyl chloride4-Allyloxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Allyloxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Allyloxybenzoic acid+Thionyl chloride→4-Allyloxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxybenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzoyl chloride moiety can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include amides, esters, and thioesters.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include benzyl alcohol derivatives.

Scientific Research Applications

4-Allyloxybenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 4-Ethoxybenzoyl chloride
  • 4-Propoxybenzoyl chloride

Comparison

4-Allyloxybenzoyl chloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other benzoyl chlorides. The allyloxy group can participate in additional reactions, such as polymerization and cross-linking, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-prop-2-enoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMVIVUKHYHNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472824
Record name 4-ALLYLOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36844-51-6
Record name 4-ALLYLOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing 29.9 g. of 4-allyloxybenzoic acid and 250 ml. of thionyl chloride was stirred and refluxed for 90 minutes and the excess thionyl distilled off, first at atmospheric pressure and then at reduced pressure. Ethylene dichloride was added and the solution evaporated in vacuo to remove the ethylene dichloride and remaining traces of thionyl chloride to give a quantitative yield of 4-allyloxybenzoyl chloride.
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Synthesis routes and methods II

Procedure details

The procedure is the same as that described for isopropoxy benzoyl chloride. (2 g of the acid chloride was reacted at ambient temperature with 100 mg of SnCl4 for 2 hours and gave a red-brown solid with a dp of 4.4).
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SnCl4
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100 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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